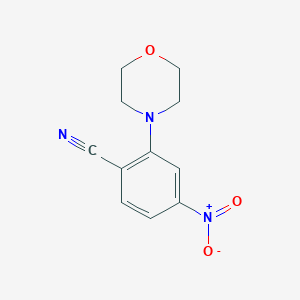

2-(Morpholin-4-yl)-4-nitrobenzonitrile

CAS No.: 915390-02-2

Cat. No.: VC8354725

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915390-02-2 |

|---|---|

| Molecular Formula | C11H11N3O3 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 2-morpholin-4-yl-4-nitrobenzonitrile |

| Standard InChI | InChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2 |

| Standard InChI Key | WEPPNIQVPSXHCQ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N |

| Canonical SMILES | C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Morpholin-4-yl)-4-nitrobenzonitrile features a benzene ring substituted with a nitro group (-NO) at the para position and a morpholine ring (-N) at the ortho position relative to a nitrile group (-CN) (Fig. 1). The morpholine ring adopts a chair conformation, enhancing steric stability, while the electron-withdrawing nitro and nitrile groups direct electrophilic substitution reactions.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 915390-02-2 |

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 2-(Morpholin-4-yl)-4-nitrobenzonitrile |

Synthesis and Manufacturing

Nucleophilic Aromatic Substitution

The primary synthesis route involves reacting 2-chloro-4-nitrobenzonitrile with morpholine in the presence of a base (e.g., KCO) via nucleophilic aromatic substitution (SNAr). The reaction proceeds at 80–100°C in polar aprotic solvents like dimethylformamide (DMF), achieving yields of 65–75% after purification by column chromatography.

Precursor Synthesis

The nitrobenzonitrile precursor is synthesized from 4-nitrobenzaldehyde through oximation and dehydration. Hydroxylamine hydrochloride reacts with 4-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) at 100°C, followed by treatment with ammonium chloride to yield 4-nitrobenzonitrile .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for this compound are sparse, analogs suggest:

-

Melting Point: 150–160°C (decomposition observed above 160°C)

-

Solubility: Moderately soluble in DMF, DMSO, and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres but sensitive to prolonged UV exposure due to the nitro group .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 1.8 (Predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

Biological and Chemical Applications

Organic Synthesis Utility

-

Cross-Coupling Reactions: The nitrile group participates in Suzuki-Miyaura couplings for constructing biaryl systems .

-

Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to aniline derivatives .

Research Findings and Current Studies

Structural Analog Insights

In a study on gefitinib synthesis, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile demonstrated tyrosine kinase inhibition, suggesting that positional isomerism in nitrobenzonitriles critically modulates bioactivity .

Spectroscopic Characterization

Mass spectrometry (MS) of a related morpholinyl-nitrobenzonitrile derivative () revealed a molecular ion peak at m/z 337.1655 [M+H] and fragmentation patterns consistent with morpholine ring cleavage .

Future Directions

Targeted Bioassays

-

In Vitro Cytotoxicity: Prioritize screening against NCI-60 cancer cell lines.

-

Molecular Docking: Model interactions with EGFR kinase domains to predict inhibitory activity.

Process Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume